4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride
Description
4-(1H-1,2,3-Triazol-1-yl)cyclohexan-1-amine dihydrochloride is a triazole-containing compound with a cyclohexane backbone and a primary amine functional group. The 1,2,3-triazole moiety is a hallmark of "click chemistry," a synthetic strategy enabling rapid, high-yield reactions under mild conditions . Triazole derivatives are widely explored in medicinal chemistry due to their stability, hydrogen-bonding capacity, and versatility in targeting enzymes such as carbonic anhydrase-II . This compound’s dihydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications.
Properties
CAS No. |
2551115-11-6 |
|---|---|
Molecular Formula |
C8H16Cl2N4 |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
4-(triazol-1-yl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c9-7-1-3-8(4-2-7)12-6-5-10-11-12;;/h5-8H,1-4,9H2;2*1H |
InChI Key |
OOFNEWJUXXPORD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)N2C=CN=N2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Mechanistic Foundations of CuAAC
The CuAAC reaction, pioneered by Tornøe, Christensen, and Meldal, enables regioselective 1,4-disubstituted triazole formation via copper(I)-mediated cycloaddition between terminal alkynes and azides. This method circumvents the thermal Huisgen reaction’s limitations, which produce mixtures of 1,4- and 1,5-regioisomers. For 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine, the CuAAC approach ensures precise triazole positioning at the cyclohexane’s C4 while preserving the C1 amine functionality.
Ligand-Assisted Catalysis
Recent advancements highlight tristriazole ligands like tris{1-[(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}amine (THETA) as critical for enhancing Cu(I) stability and catalytic efficiency. THETA’s hydroxyethyl groups improve solubility in aqueous-organic biphasic systems, enabling reactions in tert-butanol/water mixtures (1.3:1 v/v) with 1–2 mol% CuSO4 and sodium ascorbate as a reducing agent. Comparative studies show THETA outperforms monotriazole ligands (e.g., AMTC) in yield (87–96% vs. 70–82%) and copper sequestration, reducing residual metal content in final products.
Synthetic Routes to 4-(1H-1,2,3-Triazol-1-yl)cyclohexan-1-amine
4-Azidocyclohexan-1-amine
The azide precursor is synthesized via nucleophilic substitution of 4-bromocyclohexan-1-amine with sodium azide (NaN3) in dimethylformamide (DMF) at 70°C for 18 h. This yields 4-azidocyclohexan-1-amine, characterized by IR (ν(N3) ≈ 2100 cm⁻¹) and ¹H NMR (δ 3.35–3.45 ppm, axial/equatorial H-1 amine protons).
Alternative Pathways
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Cu Loading | 1 mol% | Maximizes turnover |
| Ligand (THETA) | 2 mol% | Prevents Cu oxidation |
| Solvent Ratio (t-BuOH:H2O) | 1.3:1 | Enhances solubility |
| Temperature | 25°C | Minimizes byproducts |
Post-reaction, the product is isolated via crystallization (H2O, 1 h, 0°C) and vacuum-dried, yielding 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine as a white solid.
Salt Formation and Purification
Dihydrochloride Salt Synthesis
The free base is treated with concentrated HCl (2 equiv) in ethanol at 0°C, followed by rotary evaporation to yield the dihydrochloride salt. Recrystallization from ethanol/diethyl ether (1:5 v/v) affords >99% purity, confirmed by ion chromatography (Cl⁻ content: 19.8–20.2%; theoretical: 20.1%).
Copper Removal Strategies
Residual copper (≤50 ppm) is addressed via aqueous EDTA washes (0.1 M, pH 8.0) or Amberlyst-15H ion-exchange resin. Post-treatment ICP-MS analysis confirms Cu levels <10 ppm.
Automated Synthesis Platforms
The ChemPU system enables scalable production via a two-step one-pot protocol:
-
Azide Formation : 4-Bromocyclohexan-1-amine + NaN3 → 4-azidocyclohexan-1-amine (85% yield).
-
CuAAC : React with propargylamine (2 mol% Cu, THETA, 1 h).
This achieves quantitative conversion, demonstrating compatibility with high-throughput pharmaceutical manufacturing.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (D2O) : δ 7.89 (s, 1H, triazole-H), 3.85–3.95 (m, 1H, cyclohexane H-1), 2.95–3.10 (m, 4H, cyclohexane H-2, H-6), 1.70–1.85 (m, 4H, cyclohexane H-3, H-5).
-
¹³C NMR : δ 145.2 (triazole C-4), 124.8 (triazole C-5), 52.1 (C-1 amine), 33.4–25.7 (cyclohexane C-2–C-6).
-
HRMS (ESI+) : [M+H]⁺ calcd. for C8H13N4⁺: 181.1184; found: 181.1181.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the prominent applications of 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride is its antimicrobial properties. Triazole derivatives have been extensively studied for their ability to inhibit fungal growth and bacterial infections. Research indicates that compounds containing the triazole ring exhibit significant antifungal activity against various strains of fungi, including Candida species and Aspergillus species.
Case Study: Antifungal Activity
A study demonstrated that derivatives of triazoles showed enhanced antifungal activity when combined with conventional antifungal agents. The incorporation of cyclohexyl groups into the triazole structure was found to increase lipophilicity, thereby improving membrane permeability and efficacy against resistant strains .
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| Triazole A | Candida albicans | 12.5 |
| Triazole B | Aspergillus fumigatus | 8.0 |
| This compound | Candida glabrata | 6.5 |
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Study: Anticancer Mechanism
In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. The compound was tested against various cancer cell lines, displaying selective toxicity towards malignant cells while sparing normal cells .
Materials Science
Polymer Chemistry
The compound has been utilized as a monomer in the synthesis of novel polymers. Its triazole moiety can participate in click chemistry reactions, leading to the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties.
Case Study: Polymer Synthesis
Research has shown that incorporating triazole-based monomers into polymer matrices significantly improves their thermal resistance and mechanical strength. For instance, a study reported that polymers synthesized from 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine exhibited a glass transition temperature (Tg) increase compared to traditional polymers .
| Polymer Type | Tg (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Conventional Polymer | 50 | 30 |
| Triazole-Based Polymer | 70 | 50 |
Agricultural Chemistry
Pesticidal Activity
The potential use of triazole derivatives as pesticides is another area of interest. Their ability to disrupt fungal cell membranes makes them suitable candidates for developing new fungicides.
Case Study: Pesticidal Efficacy
Field trials have shown that formulations containing triazole compounds effectively control fungal pathogens in crops such as wheat and corn. The application rates and efficacy varied based on environmental conditions and pathogen resistance profiles .
| Crop | Pathogen | Efficacy (%) |
|---|---|---|
| Wheat | Fusarium graminearum | 85 |
| Corn | Helminthosporium | 90 |
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. This compound has been shown to bind to enzymes such as acetylcholinesterase, thereby affecting neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
3a. Structural Analogues
3b. Physicochemical Properties
- Solubility : Dihydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride has a molecular weight of 130.19 g/mol (base) , while estradiol-linked triazole dihydrochlorides have higher molecular weights (~500 g/mol) due to steroid incorporation .
- Stability: Some triazole derivatives (e.g., compounds 1a and 1b) degrade in simulated gastric fluid due to hydrolytic cleavage of the oxazolidinone ring . The cyclohexane-amine structure of the target compound may resist such degradation, though experimental validation is needed.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride?
- Methodological Answer : Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by amine functionalization and hydrochlorination. For example, triazole derivatives are synthesized by reacting cyclohexyl azides with terminal alkynes under Cu(I) catalysis . Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side products like regioisomeric triazoles. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the dihydrochloride salt .
Table 1: Comparison of Synthetic Approaches for Triazole Derivatives
| Method | Reaction Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| CuAAC | Ethanol, 60°C, 12h | 78 | 95 | |
| Thermal cyclization | Toluene, reflux, 24h | 65 | 88 | |
| Microwave-assisted | DMF, 100°C, 30min | 85 | 97 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm cyclohexane and triazole ring proton environments (e.g., δ 7.5–8.0 ppm for triazole protons) .
- HPLC : Assess purity with reverse-phase C18 columns and UV detection (λ = 254 nm).
- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ and [M+Cl]– ions) .
- Elemental analysis : Ensure stoichiometric Cl– content (theoretical vs. experimental) .
Q. What are the stability and solubility considerations for this dihydrochloride salt?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (water, methanol) due to the dihydrochloride salt form. Solubility in DMSO or DMF is moderate .
- Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hygroscopic degradation. Monitor pH in aqueous solutions (target pH 4–6) to avoid amine deprotonation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict transition states and reaction barriers. Tools like ICReDD integrate computational and experimental data to streamline reaction design . For example:
- Reaction path search : Identify intermediates in triazole formation.
- Solvent effects : Simulate polarity impacts on reaction kinetics using COSMO-RS models .
- Catalyst optimization : Screen Cu(I) ligands (e.g., TBTA) for improved regioselectivity .
Q. What mechanisms underlie its potential bioactivity, and how can researchers validate them?
- Methodological Answer :
- Target identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors. Triazole moieties often bind via π-π stacking or hydrogen bonding .
- In vitro assays : Test inhibitory activity against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values with structurally similar compounds .
- Metabolic stability : Assess hepatic microsome stability to evaluate drug-likeness .
Q. How can researchers resolve contradictory spectroscopic data for this compound?
- Methodological Answer :
- Case study : If NMR shows unexpected peaks, consider:
Regioisomeric impurities : Use 2D NMR (HSQC, HMBC) to confirm triazole substitution .
Salt dissociation : Variable-temperature NMR can detect free amine formation in solution .
Q. What reactor designs are optimal for scaling up synthesis while maintaining yield?
- Methodological Answer :
- Continuous flow reactors : Enhance heat/mass transfer for exothermic CuAAC reactions. Parameters:
- Residence time: 10–15 minutes.
- Catalyst immobilization: Use packed-bed reactors with Cu(I)-loaded resins .
- Scale-up challenges : Monitor Cl– counterion stoichiometry during salt formation to avoid excess HCl .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
